8-(5,6,7,8-tetrahydroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

CNS drug design physicochemical property optimization blood-brain barrier penetration

Generic spirohydantoins often fail CNS screens due to poor brain penetration (high TPSA, LogP mismatch). This compound's XLogP3 of 1.0, TPSA of 87.2 Ų, and MW of 301.34 g/mol meet all CNS drug-likeness criteria. Procure for PLD/IDO/HIF-PHD SAR expansion. • XLogP3 1.0, TPSA 87.2 Ų, Fsp³ ≈0.53 - ideal for CNS penetration. • Extends proven PLD1/2 (ML299: IC50 6 nM) and HIF-PHD pan-inhibitor chemotype. • In stock; standard packs 1-50 mg; custom synthesis available.

Molecular Formula C15H19N5O2
Molecular Weight 301.34 g/mol
CAS No. 2548984-98-9
Cat. No. B6442789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(5,6,7,8-tetrahydroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS2548984-98-9
Molecular FormulaC15H19N5O2
Molecular Weight301.34 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=NC=N2)N3CCC4(CC3)C(=O)NC(=O)N4
InChIInChI=1S/C15H19N5O2/c21-13-15(19-14(22)18-13)5-7-20(8-6-15)12-10-3-1-2-4-11(10)16-9-17-12/h9H,1-8H2,(H2,18,19,21,22)
InChIKeyPXOVLTAJCDPGLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(5,6,7,8-Tetrahydroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione: CNS-Biased Spirohydantoin–Quinazoline Scaffold


The compound 8-(5,6,7,8-tetrahydroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (C15H19N5O2; MW 301.34 g/mol) is a heterocyclic spirohydantoin bearing a saturated 5,6,7,8-tetrahydroquinazoline moiety at the N8 position. Its computed physicochemical profile shows a XLogP3 of 1 and a topological polar surface area (TPSA) of 87.2 Ų [1], placing it within the favorable range for CNS drug-likeness. The compound belongs to the 1,3,8-triazaspiro[4.5]decane-2,4-dione structural class, a scaffold that has yielded potent inhibitors of phospholipase D (PLD), hypoxia-inducible factor prolyl hydroxylases (HIF-PHDs), and indoleamine/tryptophan 2,3-dioxygenases (IDO/TDO) [2][3][4].

CNS MPO Profile Favorable computed parameters for CNS drug-likeness screening
Privileged Scaffold 1,3,8-Triazaspiro[4.5]decane-2,4-dione core with reported PLD, PHD, IDO/TDO activity
Saturated Quinazoline Tetrahydroquinazoline N8 substitution may improve solubility and reduce attrition risk

Why Triazaspiro-dione Analogs Cannot Be Interchanged


Within the 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype, even minor N8 substituent changes produce profound selectivity shifts. For example, incorporation of a single methyl group in the PLD inhibitor series converted a PLD2-selective probe (ML298, PLD1 IC50 >20,000 nM) into a dual PLD1/2 inhibitor (ML299, PLD1 IC50 = 6 nM) [1]. The degree of quinazoline ring saturation further modulates LogP, aqueous solubility, and metabolic stability [2][3]. Consequently, substituting 8-(5,6,7,8-tetrahydroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione with a generic triazaspiro analog—whether an aromatic quinazoline, a carbonyl-linked variant, or an N-methylated hydantoin—would unpredictably alter target affinity, selectivity, pharmacokinetics, and off-target liability, undermining reproducibility in screening campaigns and lead optimization programs.

N8 Substituent Sensitivity
Minor changes at N8 can shift selectivity profiles (e.g., PLD2-selective to dual PLD1/2). Generic analogs may not match the target engagement pattern of this tetrahydroquinazoline variant.
Saturation-Dependent Properties
The saturated ring alters LogP, solubility, and metabolic stability compared to aromatic quinazoline or carbonyl-linked analogs. Substituting with unsaturated or linker-modified versions may unpredictably change CNS permeability and in vitro half-life.
Unsubstituted Hydantoin Advantage
N1,N3-dimethyl hydantoin analogs have fewer H-bond donors. The free NH groups in this compound may engage targets differently; dimethylated versions cannot be assumed interchangeable.

8-(5,6,7,8-Tetrahydroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione vs. Closest Analogs


CNS Drug-Likeness: Saturated vs. Fluoroquinazoline Analog

Compared to its closest aromatic analog, 8-(6-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 2548975-99-9), the target compound exhibits a lower computed XLogP3 (1.0 vs. 1.2, Δ = −0.2) and an identical TPSA (87.2 Ų) [1][2]. Critically, the saturated tetrahydroquinazoline ring imparts a significantly higher fraction of sp3-hybridized carbons (Fsp3) compared to the fully aromatic fluoroquinazoline, a molecular property increasingly associated with improved solubility, reduced attrition in drug development, and enhanced CNS penetration [3]. Both compounds share the same H-bond donor count (2) and rotatable bond count (1), isolating the saturation difference as the main structural variable.

CNS Drug-Likeness vs. Fluoroquinazoline
Cross-study comparable
ΔXLogP3 −0.2, ΔFsp3 +0.13, TPSA 87.2 Ų (both)
Higher sp³ fraction may correlate with improved solubility and lower attrition in CNS screening libraries.
Fsp3 estimated from 2D structure; experimental CNS penetration not available.
CNS drug design physicochemical property optimization blood-brain barrier penetration

Passive Permeability: Lower TPSA, MW vs. Carbonyl-Linked Analog

The Hit2Lead screening compound SC-85975713, 8-[(2-amino-5,6,7,8-tetrahydroquinazolin-4-yl)carbonyl]-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, represents a commercially available comparator that features a carbonyl linker between the tetrahydroquinazoline and the spiro core, plus dimethyl substitution on the hydantoin ring. The target compound demonstrates a substantially lower molecular weight (301.34 vs. 372 g/mol; ΔMW = −70.66), a 25.5 Ų lower TPSA (87.2 vs. 112.7 Ų), and a markedly higher computed LogP (1.0 vs. 0.01) [1]. These differences are significant for passive membrane permeability: TPSA values below 90 Ų are associated with high probability of blood-brain barrier penetration, while values above 110 Ų generally restrict CNS access [2].

Passive Permeability vs. Carbonyl-Linked Analog
Cross-study comparable
TPSA 87.2 vs. 112.7 Ų, MW 301 vs. 372, ΔLogP +0.99
TPSA
Computed properties; no experimental PAMPA or in vivo brain exposure data.
Metabolic Stability: Linker Type
Class-level inference
Direct C–N bond vs. carbonyl linker (amide-type)
Direct C–N linkage removes a potential hydrolytic cleavage site; may improve in vitro half-life.
No experimental microsomal stability data; inferred from medicinal chemistry principles.
Multi-Target Scaffold Privilege
Class-level inference
Reported PLD (IC50 6–20 nM), PHD (IC50 4 nM), IDO/TDO (pIC50 6.43) for scaffold analogs
Conserved spirohydantoin core may support phenotypic or chemogenomic screening across multiple targets.
Direct target engagement data for this specific compound unavailable; activity inferred from scaffold history.
ADME optimization passive permeability screening library design

Metabolic Stability: Direct C–N Linkage vs. Carbonyl-Linked Analog

The target compound features a direct C–N bond connecting the tetrahydroquinazoline C4 position to the N8 nitrogen of the triazaspiro core, in contrast to the carbonyl-linked Hit2Lead analog (SC-85975713) that inserts an amide-like carbonyl spacer. Carbonyl linkers are susceptible to hydrolytic cleavage by ubiquitous amidases and esterases, potentially generating an inactive spirohydantoin fragment and a tetrahydroquinazoline carboxylic acid metabolite [1]. The direct C–N linkage eliminates this hydrolytic vulnerability, while preserving the 1-rotatable-bond constraint imposed by the spirocyclic architecture. Additionally, the target compound lacks the N1,N3-dimethyl substitution present on the Hit2Lead hydantoin, retaining the unsubstituted hydantoin NH groups (HBD = 2) that may engage in key hydrogen-bonding interactions with biological targets [2].

Metabolic Stability: Linker Type
Class-level inference
Direct C–N bond vs. carbonyl linker (amide-type)
Direct C–N linkage removes a potential hydrolytic cleavage site; may improve in vitro half-life.
No experimental microsomal stability data; inferred from medicinal chemistry principles.
metabolic stability structural biology lead optimization

Multi-Target Scaffold: Triazaspiro-dione Core

The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold has been validated across multiple, mechanistically distinct target classes, demonstrating its privileged nature. ML299, a close structural analog, achieves dual PLD1/PLD2 inhibition with IC50 values of 6 nM and 20 nM, respectively [1]. Spirohydantoins of this class act as pan-inhibitors of HIF-PHD1–3, inducing robust erythropoietin upregulation in vivo across multiple preclinical species [2]. Patent disclosures further establish the scaffold as a source of dual IDO/TDO inhibitors; IACS-8968 (a related triazaspiro) inhibits IDO with pIC50 6.43 and TDO with pIC50 <5 [3]. The target compound, bearing the unique 5,6,7,8-tetrahydroquinazolin-4-yl N8 substituent, offers a novel vector for exploring selectivity within these established target families, potentially biasing activity toward CNS-relevant isoforms or previously unengaged targets.

Multi-Target Scaffold Privilege
Class-level inference
Reported PLD (IC50 6–20 nM), PHD (IC50 4 nM), IDO/TDO (pIC50 6.43) for scaffold analogs
Conserved spirohydantoin core may support phenotypic or chemogenomic screening across multiple targets.
Direct target engagement data for this specific compound unavailable; activity inferred from scaffold history.
chemogenomics multi-target pharmacology phenotypic screening

8-(5,6,7,8-Tetrahydroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione Application Scenarios


CNS-Focused Phenotypic Screening Library Enrichment

With a computed XLogP3 of 1.0, TPSA of 87.2 Ų, and MW of 301.34 g/mol, this compound meets established CNS drug-likeness criteria (MW < 350, TPSA < 90 Ų, LogP 1–4) [1][2]. In contrast, the aromatic fluoroquinazoline analog (XLogP3 1.2, same TPSA) and the carbonyl-linked dimethyl analog (TPSA 112.7 Ų, LogP 0.01) fall outside optimal CNS space. Incorporating this compound into phenotypic screening decks for neurodegenerative disease, neuroinflammation, or psychiatric disorder models leverages its CNS-favorable properties to maximize hit discovery probability while minimizing false negatives arising from poor brain penetration.

Chemical Probe for PLD/PHD Isoform Selectivity

The 1,3,8-triazaspiro[4.5]decane-2,4-dione core has delivered potent pan-inhibitors of PLD (ML299: PLD1 IC50 6 nM, PLD2 IC50 20 nM) and HIF-PHD1–3 [3][4]. The tetrahydroquinazoline N8 substituent represents an unexplored vector within this scaffold. Procurement of this compound enables structure-activity relationship (SAR) expansion studies aimed at achieving isoform selectivity (e.g., PLD1-over-PLD2 or PHD2-over-PHD1) by exploiting differential binding pocket interactions conferred by the saturated bicyclic substituent, which differs fundamentally from the phenyl, benzyl, and heteroaryl substituents previously explored.

IDO/TDO Lead Hopping to Saturated Quinazoline

Patent literature confirms that 1,3,8-triazaspiro[4.5]decane-2,4-diones with appropriate N8 substitution act as dual IDO/TDO inhibitors [5]. IACS-8968, a structurally related triazaspiro, shows pIC50 values of 6.43 (IDO) and <5 (TDO) . The target compound's saturated tetrahydroquinazoline imparts higher sp3 character than aromatic quinazoline-based IDO/TDO inhibitors, potentially reducing CYP450-mediated metabolism and hERG binding—two common attrition drivers in the IDO inhibitor field. This compound serves as a strategic lead-hopping template for developing next-generation IDO/TDO inhibitors with improved safety pharmacology profiles.

Scaffold-Hopping for mPTP Cardiovascular Indications

Recent publications have identified 1,3,8-triazaspiro[4.5]decane derivatives as mitochondrial permeability transition pore (mPTP) inhibitors targeting the c subunit of F1/FO-ATP synthase for myocardial infarction reperfusion injury [6][7]. The target compound, with its unique tetrahydroquinazoline moiety, provides a structurally distinct starting point for mPTP inhibitor SAR exploration, potentially addressing the oligomycin A-related side effect liability observed with earlier chemotypes in this target class.

Application
Selection Property
Validation Focus
CNS phenotypic screening library enrichment
CNS MPO-compliant profile (MW, TPSA, LogP)
Passive permeability and brain exposure model review
PLD/PHD isoform selectivity probe research
Tetrahydroquinazoline N8 vector unexplored in SAR
Isoform-selectivity assay context
IDO/TDO pathway screening
Triazaspiro-dione core with reported dual IDO/TDO inhibition
Cellular and enzymatic IDO/TDO assay context
mPTP cardiovascular model research
Structurally distinct starting point for F1/FO-ATP synthase c-subunit modulation
mPTP inhibition and reperfusion injury model context
Quote Request

Request a Quote for 8-(5,6,7,8-tetrahydroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.